molecular formula C22H21NO5 B2530760 rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid CAS No. 2137568-93-3

rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid

Cat. No.: B2530760
CAS No.: 2137568-93-3
M. Wt: 379.412
InChI Key: JOTBNWMOXXJOND-JLCFBVMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview
The target compound is a stereochemically defined heterocyclic carboxylic acid derivative featuring a fused furo[3,4-c]pyrrole core. The molecule includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis to shield reactive amine functionalities during solid-phase synthesis . The stereochemical designation rac-(3aR,6aR) indicates a racemic mixture with specific configurations at the 3a and 6a positions.

The Fmoc group contributes to hydrophobicity, while the carboxylic acid moiety enhances solubility in polar solvents.

Applications
This compound serves as a critical building block in organic and medicinal chemistry, particularly in the synthesis of peptidomimetics or constrained peptides. The Fmoc group enables selective deprotection under mild basic conditions (e.g., piperidine), making it compatible with automated peptide synthesis workflows .

Properties

IUPAC Name

(3aR,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO5/c24-20(25)22-12-23(9-14(22)10-27-13-22)21(26)28-11-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)/t14-,22-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTBNWMOXXJOND-JLCFBVMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2COCC2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2COC[C@@]2(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137568-93-3
Record name rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, isobutoxycarbonyl chloride, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is widely used in scientific research, particularly in the field of peptide synthesis. Its stability and ability to protect amino acids make it a valuable tool for creating complex peptides and proteins. It is also used in the study of protein-protein interactions, enzyme mechanisms, and drug development .

Mechanism of Action

The mechanism of action of this compound involves the protection of amino acids during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other sites. This protection is crucial for the stepwise synthesis of peptides, ensuring that the desired sequence is achieved without side reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Substituents Key Properties
Target Compound: rac-(3aR,6aR)-5-Fmoc-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid C22H21NO5 379.41 Furo[3,4-c]pyrrole Fmoc, carboxylic acid Predicted density: ~1.38 g/cm³; Acidic pKa: ~3.44
cis-Isomer (CAS 2137851-84-2) C22H21NO5 379.41 Furo[2,3-c]pyrrole Fmoc, carboxylic acid Boiling point: 589.4±50.0°C; Density: 1.384±0.06 g/cm³
rac-(3R,5S)-1-Fmoc-5-methoxypiperidine-3-carboxylic acid (Enamine Ltd) C22H23NO5 381.43 Piperidine Fmoc, methoxy, carboxylic acid Higher hydrophilicity due to methoxy group
rac-(3R,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid C22H20F3NO4 419.40 Pyrrolidine Fmoc, trifluoromethyl, carboxylic acid Enhanced metabolic stability and lipophilicity due to CF3 group
rac-(3aR,5R,6aR)-4-acetyl-furo[3,2-b]pyrrole-5-carboxylic acid (CAS 2679838-44-7) C9H13NO4 199.20 Furo[3,2-b]pyrrole Acetyl, carboxylic acid Smaller size improves solubility but reduces steric protection

Key Comparison Points

Core Heterocycle Variations
  • Furo[3,4-c]pyrrole vs. Furo[2,3-c]pyrrole : The target compound’s fused ring system differs in substituent positioning compared to its cis isomer (CAS 2137851-84-2), altering torsional strain and hydrogen-bonding capabilities .
  • Piperidine vs. Pyrrolidine : Piperidine derivatives (e.g., Enamine Ltd’s compound) exhibit greater conformational flexibility, while pyrrolidine-based analogues provide rigidity, influencing target binding .
Substituent Effects
  • Fmoc vs. Acetyl : The Fmoc group enhances steric bulk and UV detectability, whereas acetyl substituents (e.g., CAS 2679838-44-7) simplify synthesis but offer less protection .
  • Trifluoromethyl (CF3) : Introduces electron-withdrawing effects, improving metabolic stability and altering logP values .
Stereochemical Considerations
  • The rac-(3aR,6aR) configuration in the target compound may confer distinct diastereoselectivity in reactions compared to non-racemic or differently configured analogues (e.g., cis vs. trans isomers) .
Physicochemical Properties
  • Density and Solubility : The cis isomer (CAS 2137851-84-2) has a higher predicted density (1.384 g/cm³) than piperidine derivatives, reflecting tighter molecular packing .
  • Acid Dissociation (pKa) : The carboxylic acid pKa (~3.44) is consistent across Fmoc-protected analogues, enabling predictable deprotonation behavior in aqueous solutions .

Biological Activity

The compound rac-(3aR,6aR)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid is a complex organic molecule known for its applications in peptide synthesis and its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

  • Molecular Formula: C22H21NO5
  • Molar Mass: 379.41 g/mol
  • CAS Number: 2137851-84-2

The biological activity of this compound can be attributed to its structural features that enable it to interact with various biological targets. The fluorenylmethoxycarbonyl (Fmoc) group plays a crucial role in stabilizing the compound during peptide synthesis, which can influence protein interactions and enzymatic mechanisms.

Antimicrobial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various fluorene-based compounds demonstrated their effectiveness against multidrug-resistant bacterial strains and certain fungal species.

Table 1: Antimicrobial Activity of Fluorene Derivatives

CompoundTarget PathogenZone of Inhibition (mm)
5gStaphylococcus aureus10
5hStaphylococcus aureus11
5jEscherichia coli10
5jPseudomonas aeruginosa8

These results suggest that the incorporation of the fluorene moiety enhances the antimicrobial efficacy of these compounds compared to standard antibiotics like vancomycin and gentamicin .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and MDA-MB-231 (breast carcinoma). The mechanism behind this activity is believed to involve the inhibition of key metabolic pathways essential for cancer cell proliferation.

Case Studies

  • Study on A549 Cells : The compound was tested against A549 cells, where it exhibited a dose-dependent inhibition of cell viability, suggesting potential as a therapeutic agent in lung cancer treatment.
  • MDA-MB-231 Cell Line : Similar inhibitory effects were observed in MDA-MB-231 cells, indicating broad-spectrum anticancer activity.

Q & A

Q. What are the key steps in synthesizing rac-(3aR,6aR)-5-Fmoc-hexahydrofuropyrrole-3a-carboxylic acid, and how can purity be optimized?

The synthesis involves multi-step organic reactions, including Fmoc (9-fluorenylmethoxycarbonyl) protection of the pyrrolidine nitrogen, followed by cyclization to form the fused furo-pyrrole framework. Critical steps include:

  • Protection : Use of Fmoc-Cl or Fmoc-OSu under basic conditions (e.g., triethylamine) to introduce the Fmoc group .
  • Cyclization : Intramolecular ether or ester formation to construct the bicyclic structure, often requiring anhydrous conditions and catalysts like DMAP .
  • Purification : Silica gel chromatography is standard, but yields vary (69–95% depending on intermediates). Gradient elution with ethyl acetate/hexane mixtures improves resolution .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm stereochemistry and functional groups (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., expected [M+H]+^+ for C22_{22}H24_{24}NO5_5: 394.17) .
  • HPLC : Chiral HPLC with polysaccharide columns resolves enantiomers, critical for verifying the rac designation .

Q. How does the Fmoc group influence the compound’s reactivity in downstream applications?

The Fmoc group acts as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions (e.g., piperidine in DMF). This facilitates:

  • Solid-phase peptide synthesis (SPPS) : Integration into peptide backbones via amide coupling .
  • Derivatization : Post-deprotection, the free amine can undergo alkylation or acylation for functional diversification .

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

The ICReDD approach combines quantum chemical calculations (e.g., DFT for transition-state analysis) and machine learning to predict optimal reaction conditions. For example:

  • Reaction Path Screening : Identifies low-energy pathways for cyclization or Fmoc deprotection .
  • Solvent/Catalyst Selection : Bayesian optimization reduces trial-and-error in choosing solvents (e.g., DCM vs. THF) or catalysts (e.g., HATU vs. EDCI) .

Q. What strategies resolve contradictions in reported biological activity data for similar furo-pyrrole derivatives?

  • Structural Reanalysis : Compare X-ray crystallography or NOE NMR data to confirm stereochemical assignments, as minor configuration errors can drastically alter activity .
  • Assay Standardization : Use isogenic cell lines and controlled ATP levels in kinase assays to minimize variability in IC50_{50} measurements .

Q. How does stereochemistry at the 3aR,6aR positions affect interactions with biological targets?

  • Docking Studies : Molecular dynamics simulations show the 3aR,6aR configuration creates a complementary binding surface for proteases (e.g., thrombin), whereas enantiomers exhibit steric clashes .
  • Pharmacophore Mapping : The fused ring system’s rigidity enhances affinity for hydrophobic pockets in enzymes, but cis vs. trans ring junctions alter binding entropy .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Catalyst Optimization : Asymmetric hydrogenation with Ru-BINAP catalysts improves enantioselectivity (>90% ee) but requires rigorous exclusion of moisture .
  • Crystallization-Induced Diastereomer Resolution : Use of chiral resolving agents (e.g., tartaric acid derivatives) enhances purity during recrystallization .

Methodological Considerations

Q. How to design experiments assessing the compound’s stability under varying pH and temperature?

  • Accelerated Stability Studies : Incubate the compound in buffers (pH 2–12) at 40°C for 48 hours, then analyze degradation via LC-MS. Fmoc groups hydrolyze rapidly under alkaline conditions (t1/2_{1/2} < 1 hour at pH 10) .
  • Lyophilization : Freeze-drying from tert-butanol/water mixtures improves long-term storage stability at -20°C .

Q. What synthetic routes enable the preparation of C-5 modified derivatives for SAR studies?

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at C-5 using Pd(PPh3_3)4_4 and boronic acids .
  • Reductive Amination : Post-Fmoc deprotection, react the free amine with aldehydes (e.g., benzaldehyde) under NaBH3_3CN .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.